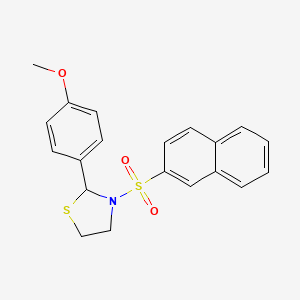

2-(4-Methoxyphenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine

Descripción

2-(4-Methoxyphenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine is an organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of a 4-methoxyphenyl group and a naphthalen-2-ylsulfonyl group attached to the thiazolidine ring

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-3-naphthalen-2-ylsulfonyl-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3S2/c1-24-18-9-6-16(7-10-18)20-21(12-13-25-20)26(22,23)19-11-8-15-4-2-3-5-17(15)14-19/h2-11,14,20H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRLTFICODEMKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine typically involves the reaction of 4-methoxybenzaldehyde with naphthalen-2-ylsulfonyl chloride in the presence of a base, followed by cyclization with cysteamine. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings. Additionally, the use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Methoxyphenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the thiazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Various thiazolidine derivatives.

Substitution: Substituted aromatic and thiazolidine compounds.

Aplicaciones Científicas De Investigación

Antidiabetic Activity

Thiazolidinediones, including derivatives like 2-(4-Methoxyphenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine, are primarily recognized for their role in managing type 2 diabetes. They act as agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity. Studies have shown that thiazolidinedione derivatives can significantly lower blood glucose levels without causing liver damage, making them safer alternatives to traditional treatments like rosiglitazone and pioglitazone .

Anticancer Properties

Recent research has highlighted the anticancer potential of thiazolidinedione derivatives. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways . The specific compound is being investigated for its efficacy against human cancer cell lines, showcasing promising results in preliminary studies .

Antimicrobial Activity

Thiazolidinedione derivatives have also been studied for their antimicrobial properties. Research indicates that these compounds exhibit activity against a range of bacterial and fungal strains. The presence of the naphthalene sulfonyl group in the structure may enhance the antimicrobial efficacy of the compound by interfering with microbial cell wall synthesis or function .

Case Study 1: Antidiabetic Efficacy

A study conducted on various thiazolidinedione derivatives demonstrated that compounds similar to this compound showed enhanced glucose-lowering effects in diabetic models compared to standard treatments. The study utilized genetically diabetic mice to evaluate the hypoglycemic effects and found significant improvements in blood glucose levels over a treatment period .

Case Study 2: Anticancer Activity

In vitro studies on the anticancer effects of thiazolidinedione derivatives revealed that certain modifications to the thiazolidine structure resulted in increased cytotoxicity against cancer cells. For example, compounds with methoxy and naphthalene groups were found to inhibit cell growth effectively, suggesting that structural variations can significantly impact biological activity .

Table 1: Biological Activities of Thiazolidinedione Derivatives

Mecanismo De Acción

The mechanism of action of 2-(4-Methoxyphenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Methoxyphenyl)-3-(naphthalen-2-ylsulfonyl)oxazolidine

- 2-(4-Methoxyphenyl)-3-(naphthalen-2-ylsulfonyl)imidazolidine

- 2-(4-Methoxyphenyl)-3-(naphthalen-2-ylsulfonyl)pyrrolidine

Uniqueness

2-(4-Methoxyphenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine is unique due to the presence of both a thiazolidine ring and a naphthalen-2-ylsulfonyl group. This combination imparts specific chemical and physical properties that are not found in other similar compounds. For example, the thiazolidine ring provides a unique scaffold for biological activity, while the naphthalen-2-ylsulfonyl group enhances its stability and solubility.

Actividad Biológica

2-(4-Methoxyphenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the thiazolidine class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure includes a 4-methoxyphenyl group and a naphthalen-2-ylsulfonyl group, which contribute to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H15N1O2S1 |

| Molecular Weight | 299.36 g/mol |

| LogP | 3.12 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act by:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in disease processes, potentially leading to therapeutic effects.

- Receptor Modulation : It may activate or inhibit receptors that trigger beneficial cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values suggest potent activity against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been evaluated for anticancer activity across several cell lines. A study reported that it demonstrated significant antiproliferative effects against human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| A549 | 15 | 20 |

| MCF-7 | 10 | 25 |

| HepG2 | 12 | 18 |

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects, indicating that the compound may help mitigate neurodegeneration in models of oxidative stress . This aspect is particularly promising for developing treatments for neurodegenerative diseases.

Case Studies

- Zebrafish Model : In a study using zebrafish, the compound was observed to affect Sertoli cells, leading to mitochondrial degeneration but also showing protective effects against oxidative stress-induced damage .

- Cancer Cell Lines : A comparative study highlighted the efficacy of this thiazolidine derivative against various cancer cell lines, showcasing its potential as an anticancer agent with a favorable safety index compared to traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Methoxyphenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential steps: (i) formation of the thiazolidine core via cyclization of a thiosemicarbazide derivative (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid under reflux in a DMF-acetic acid mixture ; (ii) sulfonylation using naphthalene-2-sulfonyl chloride under basic conditions. Optimization includes adjusting reaction time (2–6 hours), temperature (80–120°C), and stoichiometry (1:1 to 1:3 molar ratios of thiosemicarbazide to sulfonylating agent). Catalysts like sodium acetate improve yields by stabilizing intermediates .

Q. How is the structural integrity of this compound verified?

- Methodological Answer : Structural characterization employs:

- X-ray crystallography : Resolves bond lengths (e.g., C–S bonds at ~1.75 Å) and dihedral angles between aromatic rings .

- Spectroscopy : NMR (¹H/¹³C) identifies methoxy protons (~δ 3.8 ppm) and sulfonyl groups; IR confirms S=O stretches (~1350 cm⁻¹) .

- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]+ at m/z ~450–470) .

Advanced Research Questions

Q. How does the compound interact with biological macromolecules, and what experimental assays are used to study these interactions?

- Methodological Answer : The sulfonamide and thiazolidine moieties enable binding to enzymes (e.g., carbonic anhydrase) or receptors via hydrogen bonding and π-π stacking. Assays include:

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD values).

- Fluorescence quenching : Monitors conformational changes in target proteins.

- Molecular docking : Predicts binding poses using software like AutoDock Vina, validated by mutagenesis studies .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, cell lines). Mitigation strategies:

- Dose-response curves : Ensure linearity across concentrations (e.g., 1–100 μM).

- Orthogonal assays : Validate cytotoxicity (MTT assay) alongside target-specific assays (e.g., enzyme inhibition).

- Meta-analysis : Compare data across studies using standardized metrics (IC50, EC50) .

Q. What computational models predict the compound’s pharmacokinetic and environmental behavior?

- Methodological Answer :

- ADMET prediction : Tools like SwissADME estimate logP (~3.5), solubility (LogS ~-4.5), and CYP450 interactions.

- Environmental fate modeling : QSAR models predict biodegradation half-life (e.g., BIOWIN) and bioaccumulation factors based on sulfonamide hydrophobicity .

Q. How does structural modification of the naphthalene-sulfonyl group impact biological activity?

- Methodological Answer : Systematic SAR studies involve:

- Electron-withdrawing substituents (e.g., -NO2 at position 6): Enhance enzyme inhibition by increasing electrophilicity.

- Steric modifications : Bulky groups at position 3 reduce off-target binding.

- In vitro validation : Compare IC50 values against parent compound in enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.